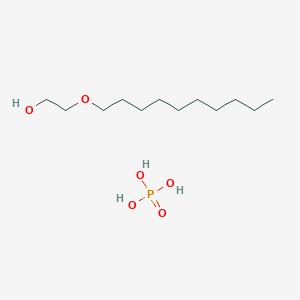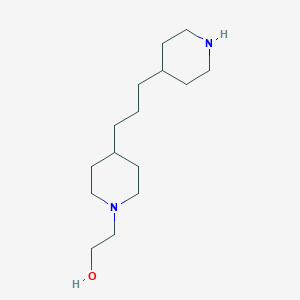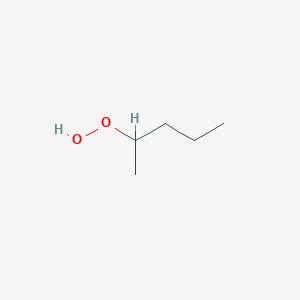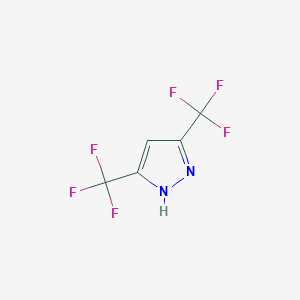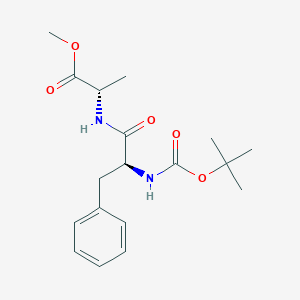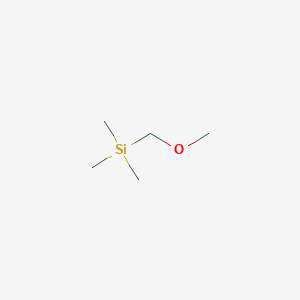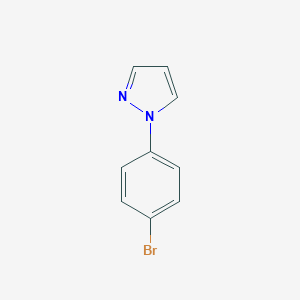
1-(4-bromophenyl)-1H-pyrazole
概要
説明
1-(4-Bromophenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family, which is composed of five-membered heterocyclic molecules containing three nitrogen atoms and two carbon atoms. This compound has the systematic name of 1-(4-bromophenyl)-1H-pyrazole, and its molecular formula is C6H4BrN2. Pyrazoles are important compounds due to their wide range of applications in the pharmaceutical, agrochemical, and fine chemical industries. This compound is of particular interest due to its unique properties, which make it an attractive candidate for use in a variety of applications.
科学的研究の応用
Antimicrobial and Antiproliferative Agents
- Summary of Application : The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have been studied for their antimicrobial and anticancer activities .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Electrochemical Properties
- Summary of Application : The compound is used in the synthesis of a chalcone derivative and a pyrazoline derivative, both of which have been studied for their electrochemical properties .
- Methods of Application : The compounds were characterized using spectroscopic techniques including the (1H-NMR and 13C-NMR), UV-Visible and infrared (FT-IR) studies to confirm the structures and investigate the electronic properties of I and II. Furthermore, the three-dimensional structures and any relevant interactions among the molecules in their unit cells were confirmed using single crystal X-ray diffraction analysis .
- Results or Outcomes : The redox properties of I and II were accessed by cyclic voltammetry experiments. It was observed that the chalcone derivative has larger oxidation potential than the pyrazoline derivative .
Synthesis of Biphenylethane Derivatives
- Summary of Application : The compound is used in the synthesis of symmetric biphenylethane derivatives .
- Methods of Application : The symmetric biphenylethane derivatives were obtained successfully as reference compounds starting from 1,2-bis(4-bromophenyl)ethane .
- Results or Outcomes : The amine-functionalized derivative is directly obtained through Sonogashira coupling between 1,2-bis(4-bromophenyl)ethane and commercially available ethynylaniline .
Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline
- Summary of Application : The compound “1-(4-bromophenyl)-1H-pyrazole” is used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Methods of Application : The synthesis process involves the reaction of 1-(4-bromophenyl)-1H-pyrazole with other reagents to form the desired quinazoline derivative .
- Results or Outcomes : The synthesized quinazoline derivative can be used for further research and applications .
Synthesis of 4-Bromophenethyl Alcohol
- Summary of Application : The compound “1-(4-bromophenyl)-1H-pyrazole” can be used in the synthesis of 4-Bromophenethyl alcohol .
- Methods of Application : The synthesis process involves the reaction of 1-(4-bromophenyl)-1H-pyrazole with other reagents to form 4-Bromophenethyl alcohol .
- Results or Outcomes : The synthesized 4-Bromophenethyl alcohol can be used for further research and applications .
Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Summary of Application : The compound “1-(4-bromophenyl)-1H-pyrazole” is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
- Methods of Application : The synthesis process involves the reaction of 1-(4-bromophenyl)-1H-pyrazole with other reagents to form the desired N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
- Results or Outcomes : The synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives can be used for further research and applications .
特性
IUPAC Name |
1-(4-bromophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCVGDMTHFQUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440008 | |
| Record name | 1-(4-bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-1H-pyrazole | |
CAS RN |
13788-92-6 | |
| Record name | 1-(4-bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

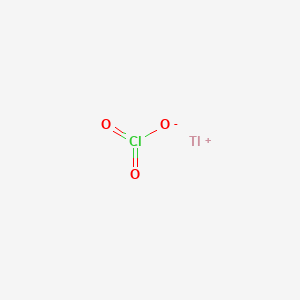
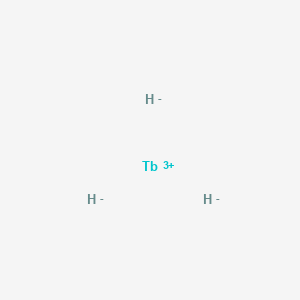
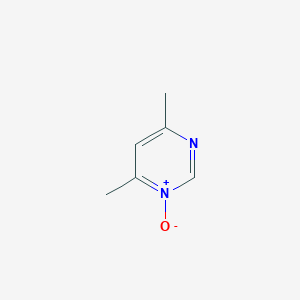
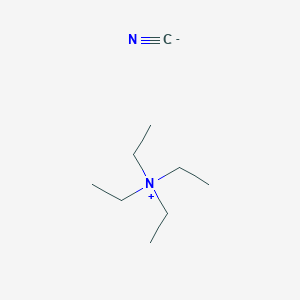

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)
